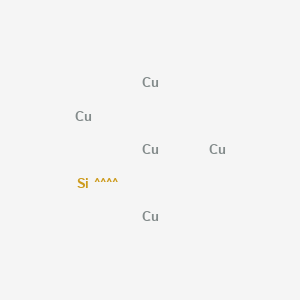

Copper silicide (Cu5Si)

説明

Copper silicide (Cu5Si) is an inter-metallic compound with properties between ionic compounds and alloys . It has excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance . Copper silicide films can be used to passivate copper-based chips, inhibit diffusion, and electron transport .

Synthesis Analysis

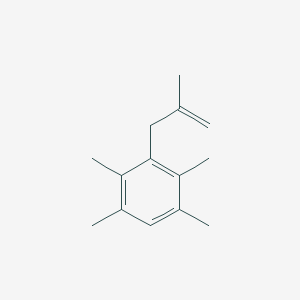

Copper silicide can be synthesized using chemical vapor deposition (CVD) of butylsilane (BuSiH3) on copper substrates . By varying the precursor flow, different catalyst variants can be obtained . In most cases, thin silicide films are used. For the purpose of producing such films, copper is deposited onto silicon substrates, or structures composed of amorphous silicon and copper layers are fabricated .

Molecular Structure Analysis

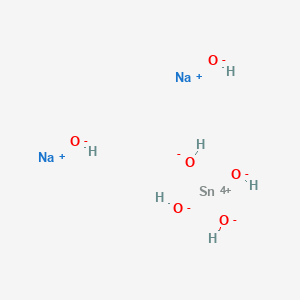

Copper silicide is a binary compound of silicon with copper . It is an intermetallic compound, meaning that it has properties intermediate between an ionic compound and an alloy . This solid crystalline material is a silvery solid that is insoluble in water .

Chemical Reactions Analysis

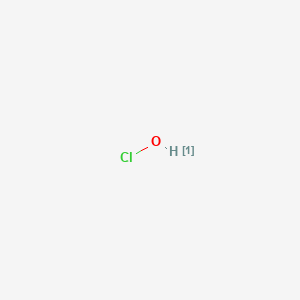

Copper silicides are invoked in the Direct process, the industrial route to organosilicon compounds . In this process, copper, in the form of its silicide, catalyzes the addition of methyl chloride to silicon .

Physical And Chemical Properties Analysis

Copper silicide (Cu5Si) is a gray compound with a molecular weight of 345.82 . It has a melting point of 825 °C . It has excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance .

科学的研究の応用

Electrochemical CO2 Reduction

Copper silicide (Cu5Si) has been identified as a robust and high-performance catalyst for electrochemical CO2 reduction. Researchers have found that Cu5Si catalysts can be prepared using chemical vapor deposition, resulting in nanostructures like nanoplatelets and nanowires that increase the specific area and enhance catalytic performance . These catalysts have shown remarkable stability over long periods and high selectivity towards ethanol and acetic acid, making them promising for converting CO2 into valuable multi-carbon products .

Microelectronic Materials

In the realm of microelectronics, copper silicide is valued for its fundamental properties such as electrical resistivity, high-temperature stability, and corrosion resistance. These characteristics make it suitable for use as conductors, Schottky barriers, contacts, gate, and interconnect metallization in silicon integrated circuits. The material’s compatibility with silicon-based technology is crucial for its application in this field .

Semiconductor Device Passivation

Copper silicide films are utilized to passivate copper-based chips, which is essential for inhibiting diffusion and electron transport. This passivation layer serves as a diffusion barrier, preventing the migration of atoms that could otherwise lead to device degradation .

Diffusion Barrier in Chip Manufacturing

As a diffusion barrier, copper silicide plays a critical role in chip manufacturing. It prevents the intermixing of different materials within the chip, thereby maintaining the integrity and performance of the semiconductor devices .

Safety And Hazards

Copper silicide (Cu5Si) can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Copper silicide films can be used to passivate the copper-based chips . They can also be used in High-Temperature Structural Ceramics, Ceramic Matrix Composites (CMCs), Ultra-high-temperature ceramics (UHTCs), and ceramic composites . Copper silicides are considered as materials promising for a number of technical applications and, therefore, attract attention of researchers .

特性

InChI |

InChI=1S/5Cu.Si | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZTWRXHHZRLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si].[Cu].[Cu].[Cu].[Cu].[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper silicide (Cu5Si) | |

CAS RN |

12159-07-8 | |

| Record name | Copper silicide (Cu5Si) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012159078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentacopper silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)

![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)